molecular formula C10H14BrNO2 B2812466 2-Bromo-4,5-dimethoxyphenethylamine CAS No. 63375-81-5

2-Bromo-4,5-dimethoxyphenethylamine

Cat. No.: B2812466
CAS No.: 63375-81-5
M. Wt: 260.131
InChI Key: WGAFQMMKTNUYDH-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethoxyphenethylamine: is a synthetic compound belonging to the phenethylamine class. It is known for its psychoactive properties and is often used in scientific research to study its effects on the central nervous system. The compound is structurally related to other phenethylamines, which are known for their stimulant and hallucinogenic effects.

Mechanism of Action

Target of Action

2-Bromo-4,5-dimethoxyphenethylamine, also known as 2C-B or “Nexus”, is a synthetic psychedelic drug of the 2C family . The primary targets of 2C-B are the serotonin receptors 5-HT2A and 5-HT2C . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle.

Mode of Action

2C-B acts as a partial agonist for the 5-HT2A and 5-HT2C receptors . This means it binds to these receptors and activates them, but not to their full capacity. This interaction results in the psychedelic effects that are characteristic of 2C-B.

Biochemical Pathways

It’s known that oxidative deamination results in the formation of 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (bdmpe) and 4-bromo-2,5-dimethoxyphenylacetic acid (bdmpaa) metabolites . Further metabolism of BDMPE and BDMPAA may occur by demethylation .

Pharmacokinetics

It’s known that the onset of action is between 20-40 minutes when taken orally . The elimination half-life is approximately 2.48 ± 3.20 hours , and the duration of action is between 4-12 hours depending on the route of administration .

Result of Action

The molecular and cellular effects of 2C-B’s action result in a range of psychoactive effects. At lower doses, it produces a mild entactogenic effect, with few or no hallucinations . At higher doses, it produces intense visual effects . It is also reported to enhance sexual feelings, perception, and performance .

Action Environment

The action, efficacy, and stability of 2C-B can be influenced by various environmental factors. For instance, the substance is generally consumed orally or nasally , and the route of administration can affect the onset and duration of its effects. Furthermore, individual factors such as the user’s metabolism, body weight, and tolerance can also influence the drug’s effects.

Safety and Hazards

2-Bromo-4,5-dimethoxyphenethylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Biochemical Analysis

Biochemical Properties

2-Bromo-4,5-dimethoxyphenethylamine acts as a selective partial agonist for 5-HT2A and 5-HT2C serotonin receptors . It interacts with these receptors, influencing the biochemical reactions within the body. The nature of these interactions involves the compound binding to the receptors, which can lead to changes in the cellular activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to increase dopamine but decrease 3,4-dihydroxyphenylacetic acid (DOPAC) in the nucleus accumbens .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a partial agonist for 5-HT2A and 5-HT2C serotonin receptors, indicating that it binds to these receptors and activates them, but not to their full capacity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown a biphasic effect on locomotion with an initial inhibitory followed by an excitatory effect . It also has a temporally biphasic effect on EEG power with an initial decrease followed by an increase .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, at low doses, it enhances skin sensitivity and responsiveness to smells and tastes

Metabolic Pathways

This compound is involved in several metabolic pathways. Oxidative deamination results in the 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) metabolites . Additionally, 4-bromo-2,5-dimethoxybenzoic acid (BDMBA) can also be produced by oxidative deamination .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,5-dimethoxyphenethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-4,5-dimethoxyphenethylamine is unique due to its specific bromine substitution, which influences its binding affinity and activity at serotonin receptors. This makes it a valuable compound for studying the structure-activity relationships of phenethylamines .

Properties

IUPAC Name

2-(2-bromo-4,5-dimethoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2/h5-6H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAFQMMKTNUYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCN)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70979532
Record name 2-Bromo-4,5-dimethoxybenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63375-81-5
Record name 6-Bromo-3,4-dmpea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063375815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-4,5-dimethoxybenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Br-4,5-DMPEA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB9WH4X4A5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Bromine (1.1 mL, 22 mmol) in acetic acid (10 mL) was slowly added into a vigorously stirred solution of 2-(3,4-dimethoxyphenyl)ethylamine (3.4 mL, 20 mmol) in 50 mL acetic acid. 2-bromo-4,5-dimethoxylbenzeneethanamine precipitated out after 15 minutes. The mixture was stirred for another two hours, filtered, and washed with dichloromethane 10 mL×3 and petroleum ether 10 mL×3. The resulting solid was taken up in water and the pH was brought to 10 with aqueous KOH solution. Extraction with dichloromethane followed by evaporation of the solvent yielded 4.12 g (78%) 2-Bromo-4,5-dimethoxylbenzeneethanamine. The crude product was dried under dynamic vacuum overnight and used without further purification.
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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